molecular formula C35H53N7O5 B14249619 L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- CAS No. 183746-61-4

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-

Katalognummer: B14249619
CAS-Nummer: 183746-61-4
Molekulargewicht: 651.8 g/mol
InChI-Schlüssel: QCXKXDGNJUNIQA-IIZANFQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents such as carbodiimides or uronium salts to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Enzymatic synthesis using lipases has also been explored for the production of amino acid esters, which can be further modified to obtain the desired peptide .

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups. Substitution reactions can result in peptides with altered side chains or functional groups .

Wissenschaftliche Forschungsanwendungen

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- stands out due to its complex structure, which allows for diverse interactions and applications. Its unique combination of amino acids provides specific properties that can be tailored for various scientific and industrial purposes .

Eigenschaften

CAS-Nummer

183746-61-4

Molekularformel

C35H53N7O5

Molekulargewicht

651.8 g/mol

IUPAC-Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C35H53N7O5/c1-22(2)19-28(40-32(44)26(37)17-11-12-18-36)34(46)42-30(23(3)4)35(47)41-29(21-25-15-9-6-10-16-25)33(45)39-27(31(38)43)20-24-13-7-5-8-14-24/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H2,38,43)(H,39,45)(H,40,44)(H,41,47)(H,42,46)/t26-,27-,28-,29-,30-/m0/s1

InChI-Schlüssel

QCXKXDGNJUNIQA-IIZANFQQSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.